8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt
Overview
Description
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent tag useful in cationic surfactant studies . It can be used in technical or engineered material use in photochemical doping of protonic transistors from a cephalopod protein . It is a highly water-soluble super-polar fluorescent probe .
Synthesis Analysis
The aromatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Molecular Structure Analysis
The empirical formula of this compound is C17H9Na3O10S3 . The molecular weight is 538.41 . The SMILES string representation is [Na+].[Na+].[Na+].COc1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .Physical And Chemical Properties Analysis
This compound is a highly water-soluble super-polar fluorescent probe . It has a melting point of 253-260 °C (dec.) (lit.) .Scientific Research Applications
Proton Transfer Dynamics
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) was utilized in a study comparing its properties to the photoacid HPTS. Researchers used fast fluorescence measurements to investigate proton transfer dynamics in an aprotic solvent, revealing insights into the fluorescence and deprotonation processes of these molecules (Thomaz et al., 2020).
Fluorescent Sensor for Amino Acids
In another study, a closely related compound, HPTS, was developed as a colorimetric and green turn-on fluorescent probe for detecting arginine and lysine in aqueous solutions. This research highlights the potential of such compounds in biochemical sensing applications (Bhosale et al., 2017).
Waterborne Polyurethane Coatings
HPTS, a water-soluble pyrene dye similar to MPTS, was used to develop highly fluorescent waterborne polyurethane coatings. This study demonstrated the dye's ability to retain fluorescent and pH sensing properties when incorporated into a polyurethane matrix, suggesting applications in smart coatings and textiles (Kumar et al., 2018).
Photoacidity Studies
Research on pyrene photoacids, including compounds similar to MPTS, explored excited-state proton transfer dynamics. These studies provide valuable insights into the photoacidity and charge redistribution of such compounds, which are crucial for understanding their behavior in various applications (Spry & Fayer, 2008).
Hybrid Bilayer Construction
A study involved constructing hybrid bilayers on Au(111) using HPTS and meso-tetra(4-pyridyl)porphine (TPyP). This research showcases the potential of MPTS-like compounds in fabricating hybrid multilayers for molecular nanodevices (Gu et al., 2014).
Simultaneous Fluorescent Measurement
MPTS was used in a technique for simultaneously measuring multiple fluorescent sources. This method could be applied in various biological, chemical, and gas-monitoring applications, demonstrating the versatility of MPTS in sensor technology (Dixit et al., 2013).
Future Directions
Mechanism of Action
Target of Action
MPTS is primarily used as a fluorescent marker and a superpolar fluorescent probe for studying cationic surfactants . The primary targets of MPTS are therefore the cationic surfactants that it is designed to study.
Mode of Action
MPTS interacts with its targets (cationic surfactants) by binding to them and fluorescing under certain conditions. This fluorescence allows researchers to track the surfactants and study their behavior .
Result of Action
The primary result of MPTS’s action is the production of fluorescence when it interacts with cationic surfactants. This fluorescence can be detected and measured, providing valuable information about the surfactants’ behavior .
Action Environment
The action of MPTS is influenced by the environment in which it is used. Factors such as pH, temperature, and the presence of other chemicals can all affect its fluorescence and therefore its effectiveness as a marker .
properties
IUPAC Name |
trisodium;8-methoxypyrene-1,3,6-trisulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGNSJAORJLKGP-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376352 | |
Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82962-86-5 | |
Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) differ from its close analogue, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS)?
A1: The key difference lies in their ability to donate protons. While HPTS acts as a photoacid, meaning it becomes significantly more acidic upon light excitation and can readily donate a proton, MPTS lacks this photoacidic property. This difference is attributed to the presence of a methoxy group (-OCH3) in MPTS instead of the hydroxyl group (-OH) found in HPTS []. This structural modification prevents MPTS from readily donating a proton even when exposed to light. Consequently, MPTS is often used as a control molecule in experiments studying proton transfer dynamics, particularly in comparison to HPTS [].
Q2: What are the applications of this compound (MPTS) in studying proton transfer dynamics?
A2: MPTS serves as a valuable tool for researchers investigating proton transfer processes, especially in comparison to its photoacid counterpart, HPTS. Since MPTS does not exhibit photoacidity, it provides a baseline for understanding the behavior of the system in the absence of proton transfer. By comparing the fluorescence dynamics of MPTS and HPTS under identical experimental conditions, researchers can isolate and analyze the specific effects of proton transfer on the system's behavior []. This comparative approach aids in elucidating the mechanisms and kinetics of proton transfer in various chemical and biological environments.
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